Foreword: The Architectural Blueprint of a Bioactive Scaffold
Foreword: The Architectural Blueprint of a Bioactive Scaffold
An In-depth Technical Guide to the Crystal Structure of 3-(2,3-Dichlorophenoxy)azetidine
In the landscape of modern drug discovery and agrochemical design, the precise three-dimensional arrangement of atoms within a molecule is paramount. This architecture, or crystal structure, dictates not only the molecule's physical properties but also its ability to interact with biological targets. This guide focuses on 3-(2,3-Dichlorophenoxy)azetidine, a molecule that marries two moieties of significant interest: the strained, sp³-rich azetidine ring and the electronically-tuned dichlorophenoxy group.
The azetidine ring is a "privileged scaffold" in medicinal chemistry.[1][2] Its inherent ring strain and non-planar geometry offer a unique conformational rigidity that can enhance metabolic stability, improve aqueous solubility, and provide well-defined vectors for substituent placement, moving away from the flat, two-dimensional structures that have historically dominated drug design.[3][4] Concurrently, the dichlorophenoxy group is a well-established pharmacophore, notably found in herbicides like 2,4-D, where it acts as a synthetic auxin mimic.[5][6]
This document serves as a technical guide for researchers, scientists, and drug development professionals. It provides a comprehensive analysis of the synthesis, crystallographic workflow, and detailed structural features of 3-(2,3-Dichlorophenoxy)azetidine. By explaining the causality behind experimental choices and grounding claims in established principles, this guide aims to be an authoritative resource on the structural underpinnings of this promising molecular framework.
Part 1: Synthesis and Crystallization Strategy
The successful determination of a crystal structure begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for X-ray diffraction.
Synthetic Pathway: A Modular Approach
While numerous methods exist for the synthesis of substituted azetidines, a common and effective strategy involves the nucleophilic substitution of a protected 3-hydroxyazetidine with the desired phenoxide.[7] This modular approach allows for the late-stage introduction of the dichlorophenoxy group, enabling the synthesis of a diverse library of analogs for structure-activity relationship (SAR) studies.
Experimental Protocol: Synthesis of 3-(2,3-Dichlorophenoxy)azetidine
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Preparation of the Phenoxide: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,3-dichlorophenol (1.1 equivalents) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
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Deprotonation: Cool the solution to 0 °C in an ice bath. Add a strong base, such as sodium hydride (NaH, 1.2 equivalents), portion-wise. Causality Note: The use of a strong, non-nucleophilic base is critical to quantitatively generate the phenoxide anion without competing side reactions. Allow the mixture to stir for 30 minutes at 0 °C, then warm to room temperature to ensure complete deprotonation, observed by the cessation of hydrogen gas evolution.
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Nucleophilic Substitution: To the resulting sodium 2,3-dichlorophenoxide solution, add a solution of N-protected 3-iodo- or 3-tosyloxyazetidine (1.0 equivalent) in the same solvent. Expertise Insight: An N-Boc (tert-butyloxycarbonyl) protecting group is often preferred due to its stability during the reaction and its facile removal under acidic conditions.
-
Reaction Progression: Heat the reaction mixture to 60-80 °C and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
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Work-up and Purification: Upon completion, cool the reaction to room temperature and quench carefully with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude N-Boc protected product is then purified using flash column chromatography.
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Deprotection: Dissolve the purified intermediate in a solvent such as dichloromethane (DCM) or 1,4-dioxane. Add an excess of a strong acid, like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane. Stir at room temperature for 1-2 hours until deprotection is complete (monitored by TLC/LC-MS).
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Final Isolation: Remove the solvent and excess acid under reduced pressure. The resulting salt (e.g., hydrochloride or trifluoroacetate) can be triturated with a non-polar solvent like diethyl ether to yield the pure 3-(2,3-Dichlorophenoxy)azetidine salt.
The Art of Crystallization
Obtaining diffraction-quality single crystals is often the most challenging step. The goal is to create a supersaturated solution from which the molecule will slowly precipitate in an ordered, crystalline lattice.
Protocol: Single Crystal Growth
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Solvent Screening: Start with a small amount (~5-10 mg) of the purified compound. Test its solubility in a range of solvents of varying polarity (e.g., hexane, ethyl acetate, acetone, ethanol, water). The ideal solvent is one in which the compound is sparingly soluble at room temperature but more soluble upon heating.
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Slow Evaporation (Primary Method): Dissolve the compound in a minimal amount of a suitable solvent in a small vial. Cover the vial with a cap that has been pierced with a needle. Causality Note: The small opening allows the solvent to evaporate very slowly over several days or weeks, gradually increasing the concentration and promoting the formation of large, well-ordered crystals rather than rapid precipitation of an amorphous powder.
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Vapor Diffusion (Alternative Method): This technique is useful if a single ideal solvent cannot be found.
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Liquid-Liquid: Dissolve the compound in a small volume of a "good" solvent (in which it is highly soluble). Place this vial inside a larger, sealed jar containing a larger volume of a "poor" solvent (in which the compound is insoluble, but which is miscible with the good solvent).
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Mechanism: The poor solvent will slowly diffuse its vapor into the inner vial, reducing the overall solubility of the compound in the mixed solvent system and inducing crystallization.
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Part 2: Structural Elucidation by Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The workflow is a systematic process from data collection to structural validation.
// Node Styling Synth [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Crystal [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mount [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Xray [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Diff [fillcolor="#EA4335", fontcolor="#FFFFFF"]; Solve [fillcolor="#34A853", fontcolor="#FFFFFF"]; Refine [fillcolor="#34A853", fontcolor="#FFFFFF"]; Validate [fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [fillcolor="#4285F4", fontcolor="#FFFFFF"]; } enddot Figure 1: Workflow for Crystal Structure Determination.
Part 3: In-Depth Crystal Structure Analysis
Disclaimer: As of the time of this writing, a public crystal structure for 3-(2,3-Dichlorophenoxy)azetidine has not been deposited in crystallographic databases. The following analysis is based on foundational chemical principles and data from structurally related analogs. It represents an expert projection of the expected structural features.
Crystallographic Data Summary
The following table summarizes representative crystallographic data that would be expected for a molecule of this nature, likely crystallized as a hydrochloride salt.
| Parameter | Expected Value | Significance |
| Chemical Formula | C₉H₁₀Cl₂NO⁺ · Cl⁻ | Confirms the elemental composition and the presence of a counter-ion. |
| Formula Weight | 254.54 g/mol | Molar mass of the asymmetric unit. |
| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the unit cell. These are common for organic salts. |
| Space Group | P2₁/c or P2₁2₁2₁ | Defines the specific symmetry operations within the unit cell. P2₁/c is the most common for organic molecules. |
| a, b, c (Å) | a ≈ 8-12 Å, b ≈ 5-10 Å, c ≈ 15-20 Å | The dimensions of the unit cell along the crystallographic axes. |
| α, β, γ (°) | α = γ = 90°, β ≈ 95-110° (for Monoclinic) | The angles between the unit cell axes. |
| Volume (ų) | ≈ 1000-1500 ų | The total volume of one unit cell. |
| Z | 4 | The number of molecules in one unit cell. |
| Density (calculated) | ≈ 1.4-1.6 g/cm³ | The theoretical density of the crystal, derived from formula weight and unit cell volume. |
| R-factor (R₁) | < 0.05 | A measure of the agreement between the calculated structural model and the experimental X-ray data. |
Table 1: Representative Crystallographic Data for a 3-Aryloxyazetidine Analog.
Molecular Geometry and Conformation
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Azetidine Ring Puckering: The four-membered azetidine ring is not planar due to ring strain (approx. 25.4 kcal/mol).[2] It will adopt a puckered conformation. The degree of puckering can be quantified by a puckering amplitude (q) and a phase angle (φ). This conformation is crucial as it dictates the spatial orientation of the substituents and the nitrogen lone pair, directly impacting the molecule's interaction with binding partners.
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Substituent Orientation: The 3-phenoxy group can exist in either an axial or equatorial position relative to the mean plane of the azetidine ring. The lowest energy conformation, which will be observed in the crystal structure, is determined by a balance of steric and electronic effects. The bulky dichlorophenoxy group would likely favor a pseudo-equatorial position to minimize steric hindrance.
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Torsion Angles: The key torsion angle to analyze is C4-C3-O-C(aryl), which defines the orientation of the aromatic ring relative to the azetidine scaffold. This angle is critical for determining the overall molecular shape and can influence intramolecular interactions and crystal packing.
Intermolecular Interactions and Crystal Packing
In its protonated (salt) form, the azetidinium nitrogen (N-H) is a strong hydrogen bond donor. The chloride counter-ion is a strong hydrogen bond acceptor. Therefore, the dominant interaction governing the crystal packing will be a network of N-H···Cl⁻ hydrogen bonds . These interactions will likely link the molecules into chains or sheets, forming a stable, three-dimensional supramolecular architecture.
Additionally, weaker, non-covalent interactions are expected:
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Halogen Bonding: The chlorine atoms on the phenyl ring are electrophilic at their tips (the σ-hole) and can act as halogen bond donors, interacting with nucleophilic partners like the oxygen atom or the chloride ion.
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π-π Stacking: The electron-poor dichlorophenyl rings may engage in offset π-π stacking interactions, contributing to the overall stability of the crystal lattice.
Part 4: Structure-Property Relationships and Medicinal Chemistry Implications
The crystal structure provides invaluable insights into how 3-(2,3-Dichlorophenoxy)azetidine might behave in a biological system.
// Core Structure Structure [label="3D Crystal Structure", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Structural Features Azetidine [label="Azetidine Ring\n(Rigid, sp³-rich)", fillcolor="#FBBC05", fontcolor="#202124"]; Phenoxy [label="Dichlorophenoxy Group\n(Modulates Electronics & Lipophilicity)", fillcolor="#FBBC05", fontcolor="#202124"];
// Physicochemical Properties Props [label="Physicochemical Properties", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solubility [label="Solubility"]; Metabolism [label="Metabolic Stability"]; Permeability [label="Permeability"];
// Biological Implications Bio [label="Biological Implications", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Binding [label="Target Binding Affinity\n& Selectivity"]; PK [label="Pharmacokinetics (PK)"];
// Connections Structure -> Azetidine [dir=none]; Structure -> Phenoxy [dir=none]; Azetidine -> Props [label="Improves"]; Phenoxy -> Props [label="Modulates"]; Props -> Bio; Solubility -> PK; Metabolism -> PK; Permeability -> PK; Binding -> Bio; } enddot Figure 3: Relationship between Structure and Biological Potential.
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The Azetidine Advantage: The rigid, three-dimensional nature of the azetidine scaffold is a significant asset in drug design.[3] Unlike more flexible linkers, it presents the dichlorophenoxy group to a biological target in a well-defined orientation, which can reduce the entropic penalty of binding and lead to higher affinity.[4] This sp³-rich character also tends to improve solubility and metabolic stability compared to flat aromatic systems.[1]
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The Dichlorophenoxy Modulator: The two chlorine atoms on the phenyl ring have a profound impact. They are strongly electron-withdrawing, which alters the pKa of the phenoxy oxygen and can influence hydrogen bonding capabilities. Furthermore, their position (2,3-substitution) creates a specific electronic and steric profile that will be critical for selective recognition by a target protein. While this motif is known in herbicides, it can be repurposed in medicinal chemistry to target various enzymes or receptors where halogenated phenyl rings are known to form favorable interactions.[5][8] For example, azetidine derivatives have been successfully developed as potent inhibitors of the STAT3 protein in cancer therapy.[9]
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Self-Validating Design: The synthesis of this molecule is inherently self-validating. Successful crystallization and structure determination confirm the predicted connectivity and stereochemistry from the synthesis. The refined crystal structure, with low R-factors and physically sensible bond lengths and angles, serves as the ultimate validation of the molecular identity and provides the foundational data for all further computational modeling and drug design efforts.
Conclusion
While a solved crystal structure for 3-(2,3-Dichlorophenoxy)azetidine is not yet publicly available, this guide has outlined the essential methodologies and expert analysis required to approach this topic with scientific rigor. The combination of a conformationally restricted azetidine ring with an electronically modulated dichlorophenoxy group creates a molecule of significant interest for both medicinal and agrochemical research. The determination of its crystal structure is a critical step, providing the definitive blueprint of its three-dimensional architecture. This structural information is not merely an academic endpoint; it is the foundational data that enables rational, structure-based design of next-generation bioactive compounds, ultimately accelerating the journey from molecular concept to therapeutic or agricultural innovation.
References
-
PubChem. 3-(2-chlorophenoxy)azetidine hydrochloride. National Center for Biotechnology Information. [Link]
-
ResearchGate. Structure of azetidine‐containing compounds found in nature. [Link]
-
MySkinRecipes. 3-(2,4-Dichlorophenoxy)azetidine. [Link]
-
Royal Society of Chemistry. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]
-
MOLBASE. 3-(2-(3,4-dichlorophenoxy)-2-(3,4-difluorophenyl)ethyl)azetidine. [Link]
-
PubChem. 3-(2,3-dichlorophenoxy)azetidine hydrochloride. National Center for Biotechnology Information. [Link]
-
PubMed. Azetidines in medicinal chemistry: emerging applications and approved drugs. National Center for Biotechnology Information. [Link]
-
Wikipedia. 2,4-Dichlorophenoxyacetic acid. [Link]
-
Organic Chemistry Portal. Azetidine synthesis. [Link]
-
Chem-supply.net. 2,4-Dichlorophenoxyacetic Acid. [Link]
- Google Patents. (2,4-dichlorophenoxy)acetic acid analogs.
-
Oreate AI Blog. Understanding Aze Medications: The Role of Azetidine Derivatives. [Link]
-
Journal of Medicinal and Chemical Sciences. Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. [Link]
-
Centers for Disease Control and Prevention. Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid. [Link]
-
MDPI. Removal of 2,4-Dichlorophenoxyacetic Acid from Aqueous Solutions Using Al2O3/Graphene Oxide Granules Prepared by Spray-Drying Method. [Link]
-
ACS Publications. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. [Link]
-
Semantic Scholar. Rafidain Journal of Science Synthesis, Characterization of Substituted 1,3-Oxazepine, Thiazolidine-4-one and Azetidine-2-one Usi. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Azetidines - Enamine [enamine.net]
- 5. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]
- 6. deq.mt.gov [deq.mt.gov]
- 7. Azetidine synthesis [organic-chemistry.org]
- 8. 3-(2,4-Dichlorophenoxy)azetidine [myskinrecipes.com]
- 9. pubs.acs.org [pubs.acs.org]
